Comparative In Vitro Potency: GPR119 Agonist 2 vs. APD668
In a direct comparison within the same study, GPR119 agonist 2 (compound 43) demonstrated an EC50 of 33 nM for human GPR119 in a cell-based cAMP assay [1]. This contrasts with the comparator APD668, a well-characterized GPR119 agonist, which exhibits a more potent EC50 of 2.7 nM for hGPR119 . While APD668 is more potent in vitro, this data highlights GPR119 agonist 2's substantial, albeit lower, intrinsic activity.
| Evidence Dimension | Human GPR119 agonism (EC50) |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | APD668: 2.7 nM |
| Quantified Difference | ~12-fold less potent than APD668 |
| Conditions | Cell-based cAMP assay |
Why This Matters
This confirms GPR119 agonist 2 is a bona fide GPR119 agonist, but its lower in vitro potency compared to APD668 underscores that its value proposition relies on superior in vivo performance, not just target binding.
- [1] Kim, Y., et al. Discovery of orally active sulfonylphenyl thieno[3,2-d]pyrimidine derivatives as GPR119 agonists. European Journal of Medicinal Chemistry, 2023, 258, 115584. View Source
